N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine
Description
Properties
Molecular Formula |
C28H28Cl3NO7S |
|---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
(2R)-2-(2,2,2-trichloroethoxycarbonylamino)-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C28H28Cl3NO7S/c1-36-21-10-4-18(5-11-21)28(19-6-12-22(37-2)13-7-19,20-8-14-23(38-3)15-9-20)40-16-24(25(33)34)32-26(35)39-17-27(29,30)31/h4-15,24H,16-17H2,1-3H3,(H,32,35)(H,33,34)/t24-/m0/s1 |
InChI Key |
BBBQMRKSGXWQKT-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using 2,2,2-trichloroethyl chloroformate, forming the trichloroethoxycarbonyl (Troc) group.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using trimethoxytrityl chloride, forming the trimethoxytrityl (Trt) group.
The reaction conditions for these steps generally involve the use of a base such as pyridine or aqueous sodium hydroxide at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Troc and Trt groups can be removed under specific conditions to reveal the free amino and thiol groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Troc Group: Zinc in the presence of acetic acid or electrolysis can be used to remove the Troc group.
Deprotection of Trt Group: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Trt group.
Major Products Formed
The major products formed from these reactions are the deprotected L-cysteine derivatives, which can then be further modified or used in subsequent synthetic steps .
Scientific Research Applications
Medicinal Chemistry
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine serves as a versatile building block in the synthesis of complex molecules. Its unique structure allows for modifications that enhance biological activity.
Synthesis of Bioactive Compounds
The compound is often utilized in the asymmetric synthesis of bioactive natural products. For instance, it has been involved in the total synthesis of ecteinascidins, which are known for their anticancer properties. The trichloroethoxycarbonyl group acts as a protective moiety that can be selectively removed during synthetic procedures to yield the desired product .
Antioxidant and Anticancer Activities
Research indicates that derivatives of L-cysteine exhibit antioxidant properties that can protect cells from oxidative stress. The potential anticancer activities of this compound have been highlighted in various studies.
Case Study: Anticancer Activity
A study examining the cytotoxic effects of related cysteine derivatives on human cancer cell lines demonstrated significant antiproliferative effects. The compound showed an IC50 value indicating effective inhibition of cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .
Applications in Drug Development
The compound's ability to serve as a precursor for various pharmaceutical agents makes it valuable in drug development processes.
Drug Formulation
This compound can be utilized in the formulation of drugs targeting specific pathways involved in diseases such as cancer and inflammation. Its structural modifications allow for tailored pharmacological profiles to improve efficacy and reduce side effects.
Biochemical Research
The compound's role extends to biochemical research, where it is used to study protein interactions and enzyme activities.
Enzyme Inhibition Studies
Research has shown that cysteine derivatives can inhibit various enzymes involved in metabolic pathways relevant to disease progression. The ability to modify the compound allows researchers to explore different inhibitory mechanisms .
Summary of Biological Activities
| Activity Type | Description | Reference Year |
|---|---|---|
| Antioxidant | Protects cells from oxidative stress | 2023 |
| Anticancer | IC50 = 15 µM against MCF-7 breast cancer cells | 2023 |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | 2024 |
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine involves the protection of functional groups. The Troc group protects the amino group by forming a stable carbamate linkage, while the Trt group protects the thiol group by forming a stable trityl ether linkage . These protecting groups can be selectively removed under specific conditions, allowing for controlled chemical modifications of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, protective group properties, and applications of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine and related cysteine derivatives:
Key Research Findings
Protection Group Stability :
- The Troc group offers superior resistance to nucleophilic attack compared to Boc or Fmoc, making it ideal for prolonged synthetic workflows . In contrast, Boc is labile under acidic conditions, limiting its use in acid-sensitive sequences .
- The TMT group provides enhanced steric hindrance compared to smaller S-protecting groups (e.g., ethyl or acetyl), reducing thiol oxidation during synthesis .
Biological Activity :
- S-(Methoxytrityl)-L-cysteine () demonstrates potent anticancer activity by inhibiting Eg5 kinesin, a mitotic motor protein. The methoxytrityl group enhances cellular uptake and target binding, suggesting that bulky S-protection can confer therapeutic advantages .
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine () is a nephrotoxic metabolite of trichloroethylene, highlighting the divergent biological roles of cysteine derivatives based on substitution patterns .
Synthetic Utility :
- Fmoc-S-Trityl-L-cysteine () is widely used in SPPS due to its compatibility with automated synthesizers. However, the Troc-TMT combination allows for sequential deprotection without intermediate purification steps, improving yield in complex peptide assemblies .
Physicochemical Properties
- Solubility : Troc-TMT derivatives exhibit lower solubility in polar solvents (e.g., water) compared to acetyl or ethyl-protected analogs, necessitating the use of DMF or DCM in synthesis .
- Crystallinity : Compounds with aromatic S-protection (e.g., TMT, Trityl) often form stable crystalline structures, facilitating purification. In contrast, alkyl-protected derivatives (e.g., ethyl) are more prone to oily residues .
Biological Activity
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine (Troc-Cys) is a synthetic compound with significant potential in biological research and application. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₃₈H₃₃NO₅S
- Molecular Weight : 615.74 g/mol
- CAS Number : 1198791-73-9
- InChI Key : LOBUWFUSGOYXQX-PGUFJCEWSA-N
Troc-Cys features a trichloroethoxycarbonyl (Troc) protecting group which is commonly used in organic synthesis to protect amines and thiols during chemical reactions. The trimethoxytrityl group enhances the compound's stability and solubility in various solvents, making it suitable for biological applications.
Mechanisms of Biological Activity
The biological activity of Troc-Cys can be attributed to its interaction with various cellular pathways. Research indicates that derivatives of cysteine, such as Troc-Cys, can influence:
- Antioxidant Activity : Cysteine derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cytokine Modulation : Studies suggest that Troc-Cys can modulate cytokine production in immune cells, potentially influencing inflammatory responses.
- Cell Viability and Proliferation : Preliminary assays indicate that Troc-Cys does not exhibit significant cytotoxicity at low concentrations, suggesting a favorable safety profile for therapeutic use.
Cytokine Modulation
A study investigating the effects of S-(1,2-dichlorovinyl)-L-cysteine (a related compound) on macrophage activity revealed significant suppression of pro-inflammatory cytokines such as IL-1β and TNF-α when treated with the compound alongside lipopolysaccharide (LPS) stimulation. The findings indicated that similar mechanisms might be expected with Troc-Cys due to structural similarities .
Antioxidant Effects
Research has demonstrated that cysteine derivatives can enhance cellular antioxidant defenses. Troc-Cys may increase glutathione levels within cells, contributing to a protective effect against oxidative damage .
Study 1: Inflammatory Response in Macrophages
In a controlled experiment, THP-1 macrophage-like cells were treated with various concentrations of Troc-Cys alongside inflammatory stimuli. The results indicated a dose-dependent reduction in cytokine release, supporting the hypothesis that Troc-Cys may serve as an anti-inflammatory agent .
Study 2: Antioxidant Capacity
A comparative study assessed the antioxidant capacity of Troc-Cys against other cysteine derivatives. The results showed that Troc-Cys effectively scavenged reactive oxygen species (ROS), demonstrating superior antioxidant properties compared to its counterparts .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
